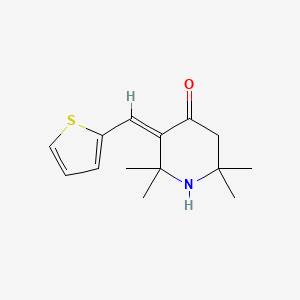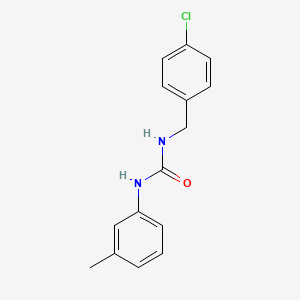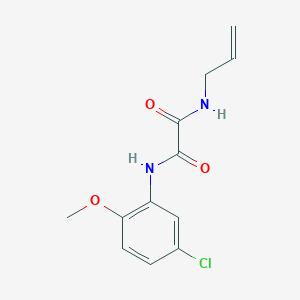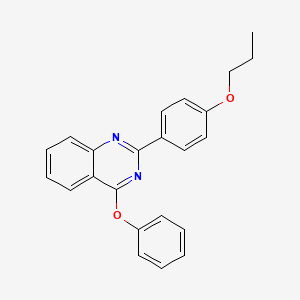![molecular formula C20H22N2O2S B4778708 N-allyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778708.png)
N-allyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
説明
"N-allyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" belongs to a class of compounds known for their potential in various pharmacological activities. Compounds within this chemical family are derived from benzothiophene and have been explored for their diverse biological activities, such as antiarrhythmic, serotonin antagonist, and antianxiety properties. This chemical structure is of particular interest due to its unique combination of benzothiophene and carboxamide groups, which could lead to significant biological activities (Amr et al., 2010).
Synthesis Analysis
The synthesis of thiophene derivatives typically involves multi-step reactions starting from basic precursors to form complex structures. For instance, synthesis routes may include initial reactions with various organic reagents, followed by condensation and cyclization steps to achieve the desired thiophene derivatives. These processes are crucial for introducing specific functional groups that determine the compound's biological activity and physical-chemical properties (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this family is characterized by the presence of a benzothiophene backbone with various substituents, which influence their pharmacological profile. Structural characterization often involves spectroscopic methods such as IR, 1H NMR, and MS spectral data, alongside elemental analysis, to confirm the structure of synthesized compounds. These techniques provide detailed insights into the molecular conformation, bonding, and functional groups present in the compound (Amr et al., 2010).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including electrophilic cyclization and reactions with N-halosuccinimides or (chlorosulfanyl)benzenes, depending on the functional groups present. These reactions are fundamental for modifying the chemical structure to enhance biological activity or to introduce new functional groups that can interact with biological targets. The chemical properties, such as reactivity and stability, are influenced by the specific substituents and the molecular framework of the compound (Bondarenko et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their pharmacological application. These properties are determined by the molecular structure and can affect the compound's bioavailability and method of administration. For example, the crystalline structure and hydrogen bonding patterns can be assessed through X-ray crystallography, providing insights into the compound's stability and solubility (Sagar et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are integral to understanding the compound's behavior in biological systems. These properties can influence the mechanism of action, interaction with biological targets, and the metabolic stability of the compound. Chemical properties are typically investigated through a combination of experimental techniques and theoretical calculations to predict how the compound will interact with its environment (Amr et al., 2010).
特性
IUPAC Name |
2-[(4-methylbenzoyl)amino]-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-12-21-19(24)17-15-6-4-5-7-16(15)25-20(17)22-18(23)14-10-8-13(2)9-11-14/h3,8-11H,1,4-7,12H2,2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFGEEWEAAMWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4778625.png)
![N-{1-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4778645.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B4778669.png)
![N-(4-tert-butylphenyl)-N'-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4778670.png)


![N~2~-(5-chloro-2-methylphenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4778702.png)

![2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4778722.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4778732.png)
![methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4778740.png)
